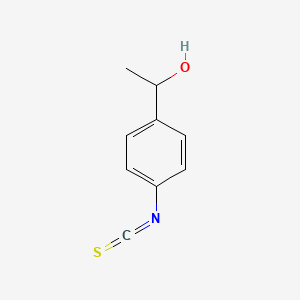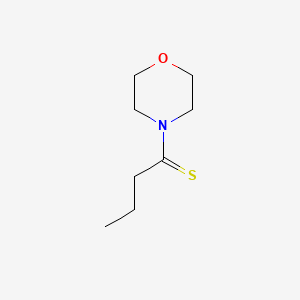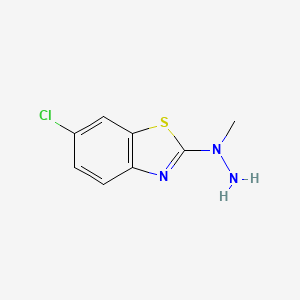
2,4(3H,5H)-Pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(3H,5H)-Pyrimidinedione, also known as barbituric acid, is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and is characterized by the presence of two keto groups at positions 2 and 4 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4(3H,5H)-Pyrimidinedione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst. The reaction proceeds as follows:
Urea+Malonic Acid→this compound+Water
This reaction typically requires heating to around 100-150°C to proceed efficiently .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4(3H,5H)-Pyrimidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4(3H,5H)-Pyrimidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Medicine: It is a key intermediate in the production of barbiturate drugs, which are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione in biological systems involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anesthetic effects. This interaction increases the chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Cyanuric Acid: A triazine derivative used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
2,4(3H,5H)-Pyrimidinedione is unique due to its dual keto groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its role as a precursor to barbiturate drugs also sets it apart from other similar compounds .
Properties
CAS No. |
4433-22-1 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |
InChI Key |
SGLPRIIINMCHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


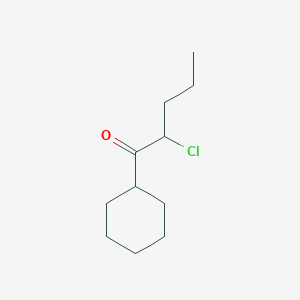

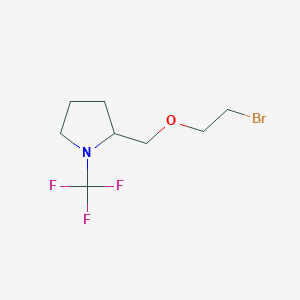
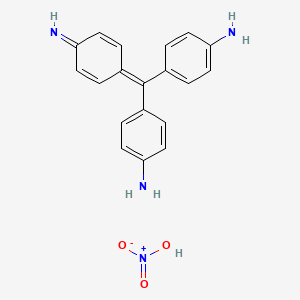
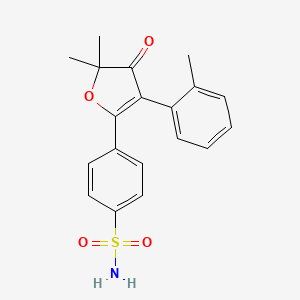

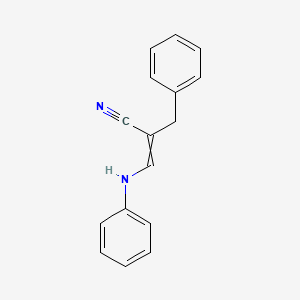

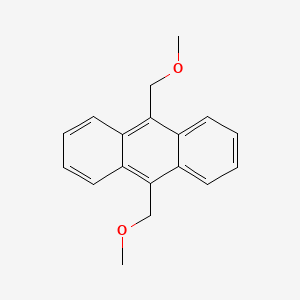
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)
